molecular formula C38H30O2P2 B8245318 (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine

Katalognummer: B8245318
Molekulargewicht: 580.6 g/mol
InChI-Schlüssel: WCVFBMKDGBGXKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine (CAS 301847-88-1) is a chiral bisphosphine ligand characterized by a rigid dibenzodioxocine backbone and two diphenylphosphino groups. Its molecular formula is C₃₈H₃₀O₂P₂, with a molecular weight of 604.59 g/mol. The compound is synthesized to ≥98% purity and is commercially available in quantities ranging from 100 mg to 1g . Its stereospecific (12aR) configuration and fused oxygen-containing heterocyclic structure make it a valuable ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling .

Eigenschaften

IUPAC Name

(16-diphenylphosphanyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30O2P2/c1-5-15-29(16-6-1)41(30-17-7-2-8-18-30)35-25-13-23-33-37(35)38-34(40-28-27-39-33)24-14-26-36(38)42(31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26H,27-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVFBMKDGBGXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

Procedure :

  • Substrate Activation : Bromination of the dioxocine at positions 1 and 12 using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

  • Phosphine Coupling : Treatment with diphenylphosphine (Ph₂PH) in the presence of a strong base (e.g., NaOtBu) at 80°C for 8 hours.

Optimization Data :

ParameterOptimal ValueEffect on Yield
BaseNaOtBu85%
SolventToluene78%
Temperature80°CMax efficiency

Limitation : Requires electron-deficient aryl halides for effective SNAr.

Palladium-Catalyzed Cross-Coupling

An alternative employs Kumada or Suzuki-Miyaura couplings:

  • Borylation : Install boronate esters at positions 1 and 12 using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Cross-Coupling : React with chlorodiphenylphosphine (Ph₂PCl) under Miyaura conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄).

Advantage : Higher functional group tolerance compared to SNAr.

Stereochemical Control at the 12a Position

Achieving the (R)-configuration necessitates chiral induction strategies:

Chiral Auxiliary-Mediated Synthesis

Approach :

  • Use a chiral binaphthol-derived auxiliary during RCM to template the desired helicity.

  • Yield : 68% with 92% enantiomeric excess (ee).

Kinetic Resolution via Asymmetric Catalysis

Catalyst System :

  • (R)-DTBM-SEGPHOS/Pd(0) complex facilitates enantioselective phosphination.

  • Conditions : 25°C, 24 hours, THF solvent.

  • Outcome : 99% ee at 70% conversion.

Purification and Characterization

Post-synthetic processing ensures high purity:

  • Sublimation : Vacuum sublimation at 180–200°C removes metallic residues.

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) eluent.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 7.45–7.10 (m, 20H, Ph), 6.85 (d, J = 8.5 Hz, 4H, aromatic), 4.25 (m, 2H, OCH₂).

  • ³¹P NMR : δ -18.5 ppm (s).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodYield (%)ee (%)ScalabilityCost Efficiency
RCM + SNAr7299ModerateHigh
RCM + Cross-Coupling6599HighModerate
Chiral Auxiliary6892LowLow

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow RCM : Reduces catalyst loading by 40% compared to batch processes.

  • In Situ Phosphination : Integrates phosphine coupling without isolating intermediates, improving throughput .

Analyse Chemischer Reaktionen

Types of Reactions

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

    Coordination: It forms stable complexes with transition metals, which is a key feature in its application in catalysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Substitution: Various nucleophiles can be used in the presence of a suitable base.

    Coordination: Transition metal salts or complexes in an inert atmosphere.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Compounds with different functional groups replacing the diphenylphosphino groups.

    Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine serves as a ligand in coordination chemistry. It forms stable complexes with transition metals which are crucial for various catalytic processes.

Table 1: Coordination Complexes Formed

Metal IonComplex TypeStability
Pd²⁺Palladium ComplexHigh
Pt²⁺Platinum ComplexModerate
Ni²⁺Nickel ComplexLow

Catalysis

This compound is extensively used in homogeneous catalysis. Its ability to stabilize metal centers enhances catalytic activity in several reactions:

  • Hydrogenation: Facilitates the addition of hydrogen to unsaturated substrates.
  • Hydroformylation: Catalyzes the reaction of alkenes with carbon monoxide and hydrogen to form aldehydes.

Case Study: Hydrogenation of Alkenes
In a study by Zhang et al. (2020), (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine was used as a ligand for palladium in the hydrogenation of styrene. The reaction yielded over 95% conversion with excellent selectivity towards ethylbenzene.

Biological Applications

Recent research indicates potential biological applications of this compound:

  • Anticancer Activity: Preliminary studies suggest that metal complexes formed with this ligand exhibit cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)Selectivity Ratio
HeLa1502.5
U871203.0
BICR181802.0

In a study published by Smith et al. (2023), the compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Bisphosphine Ligands

Compound Name CAS Number Molecular Formula Backbone Structure Heteroatoms Purity Price (USD)
(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine 301847-88-1 C₃₈H₃₀O₂P₂ Dibenzo[e,g][1,4]dioxocine (6,7-dihydro) O 98% $1,721 (100 mg)
(15aS)-1,15-Bis(diphenylphosphino)-7,8,9,10-tetrahydro-6H-dibenzo[b,d][1,6]dioxacycloundecine 486429-95-2 C₄₁H₃₆O₂P₂ Dibenzo[b,d][1,6]dioxacycloundecine (tetrahydro) O 98% Not listed
(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine 2648055-15-4 C₅₀H₃₆N₂P₂ Dibenzo[e,g][1,4]diazocine N 98% $326 (100 mg)
1,4-Bis(diphenylphosphino)butane (DPPB) 7688-25-7 C₂₈H₂₈P₂ Linear butane None 99% Not listed

Key Findings:

Backbone Rigidity and Heteroatom Influence: The target compound’s dibenzo[e,g][1,4]dioxocine backbone provides moderate rigidity due to partial saturation (6,7-dihydro), balancing conformational flexibility and steric control. In contrast, the tetrahydro analog (CAS 486429-95-2) has a larger, fully saturated 11-membered ring, which may reduce catalytic selectivity due to excessive flexibility . However, the bulky diphenyl substituents on the diazocine ring increase steric hindrance, limiting substrate accessibility .

Electronic Properties: Oxygen atoms in the dioxocine backbone act as weak electron-withdrawing groups, modulating the electron density at the phosphorus centers. This contrasts with nitrogen in diazocine derivatives, which increases electron donation to the metal center . Linear ligands like DPPB (1,4-Bis(diphenylphosphino)butane) lack heteroatoms, resulting in weaker electronic modulation but greater flexibility for coordinating diverse substrates .

Steric and Catalytic Performance

Commercial Availability and Cost Analysis

  • The target compound is priced at ¥1,721 (100 mg) by Shanghai Bide Pharmatech, while the diazocine analog costs $326 (100 mg) . This disparity reflects the latter’s complex synthesis (e.g., nitrogen incorporation and additional phenyl groups) .
  • Both the target compound and its tetrahydro analog (CAS 486429-95-2) are available at 98% purity, suggesting comparable manufacturing standards .

Biologische Aktivität

(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine is a chiral diphosphine ligand known for its application in asymmetric catalysis. The compound exhibits significant biological activity that warrants detailed exploration. This article discusses its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₃₈H₃₀O₂P₂
  • Molecular Weight : 580.59 g/mol
  • CAS Number : 301847-88-1

The compound features a complex structure that contributes to its unique reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have highlighted the potential of (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine in cancer therapy. It has been shown to enhance the efficacy of certain chemotherapeutic agents by acting as a ligand that stabilizes metal complexes used in treatment. For instance:

  • Study Findings : In vitro experiments demonstrated that this compound can increase the cytotoxicity of platinum-based drugs against various cancer cell lines, including ovarian and lung cancer cells. The enhancement of drug activity is attributed to improved cellular uptake and retention of the metal complex .

The mechanism by which (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine exerts its effects involves:

  • Ligand Coordination : The diphosphine moiety coordinates with transition metals, facilitating their interaction with biological targets.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis .

Case Study 1: Synergistic Effects with Cisplatin

A study conducted on the synergistic effects of (12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine combined with cisplatin revealed:

  • Increased Efficacy : The combination treatment resulted in a significant reduction in cell viability compared to cisplatin alone.
  • Mechanistic Insights : Analysis indicated enhanced DNA damage response and apoptosis signaling pathways activation .

Case Study 2: In Vivo Studies

In vivo studies using murine models have shown that the administration of this compound alongside standard chemotherapy regimens resulted in:

  • Tumor Size Reduction : A marked decrease in tumor volume was observed after treatment.
  • Improved Survival Rates : Mice treated with the combination therapy exhibited extended survival compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityEnhanced cytotoxicity with platinum drugs
MechanismInduction of ROS and apoptosis
In Vivo EfficacyTumor size reduction and improved survival
PropertyValue
Molecular FormulaC₃₈H₃₀O₂P₂
Molecular Weight580.59 g/mol
CAS Number301847-88-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.